molecular formula C14H19FN2O B12109701 1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride

1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride

Cat. No.: B12109701
M. Wt: 250.31 g/mol
InChI Key: PBEAPUHNPBBJBY-UHFFFAOYSA-N
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Description

1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a fluorobenzyl group, and a cyclohexane carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile.

    Cyclohexane Carboxamide Formation: The intermediate is then reacted with cyclohexane carboxylic acid to form the cyclohexane carboxamide derivative.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Amino-N-(4-chlorobenzyl)cyclohexane-1-carboxamide hydrochloride
  • 1-Amino-N-(4-bromobenzyl)cyclohexane-1-carboxamide hydrochloride
  • 1-Amino-N-(4-methylbenzyl)cyclohexane-1-carboxamide hydrochloride

Comparison: Compared to its analogs, 1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Biological Activity

1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride is a synthetic organic compound notable for its potential applications in medicinal chemistry and biological research. The compound's unique structure, featuring an amino group, a fluorobenzyl moiety, and a cyclohexane carboxamide, makes it a subject of interest for various therapeutic applications. This article explores the biological activity of this compound, detailing its interactions with biological targets, potential therapeutic effects, and relevant studies.

  • Molecular Formula : C12H16ClFN2O
  • Molecular Weight : 240.72 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzyl derivatives with cyclohexane carboxylic acids. Key steps include:

  • Formation of the carboxamide through condensation reactions.
  • Purification processes to obtain the hydrochloride salt form.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Enzyme Interactions

Studies have shown that this compound can modulate enzyme activities, particularly those involved in metabolic pathways. For instance, it has been linked to influencing the activity of enzymes such as acylsphingosine amidohydrolase (ASAH-1), which plays a critical role in sphingolipid metabolism .

Receptor Binding

The compound has demonstrated potential in binding to specific receptors, including cannabinoid receptors (CB1 and CB2). Its binding affinity can influence various physiological processes such as pain perception, inflammation response, and neuroprotection .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of several compounds related to 1-amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide on ASAH-1. The results indicated that this compound exhibited a notable IC50 value, suggesting its potential as a therapeutic agent in conditions mediated by sphingolipid dysregulation .

CompoundIC50 (µM)Target
1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide0.025ASAH-1
5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide0.083ASAH-1

Study 2: Receptor Activity

In another study focusing on cannabinoid receptor activity, the compound was tested for its effects on CB1 and CB2 receptors. The findings suggested that it acts as a selective agonist for these receptors, which could have implications in pain management and anti-inflammatory therapies .

The biological activity of this compound is primarily mediated through:

  • Receptor Modulation : By binding to specific receptors, it alters downstream signaling pathways.
  • Enzyme Inhibition : It inhibits key enzymes involved in lipid metabolism, thereby influencing cellular processes related to inflammation and apoptosis.

Properties

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

IUPAC Name

1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C14H19FN2O/c15-12-6-4-11(5-7-12)10-17-13(18)14(16)8-2-1-3-9-14/h4-7H,1-3,8-10,16H2,(H,17,18)

InChI Key

PBEAPUHNPBBJBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCC2=CC=C(C=C2)F)N

Origin of Product

United States

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